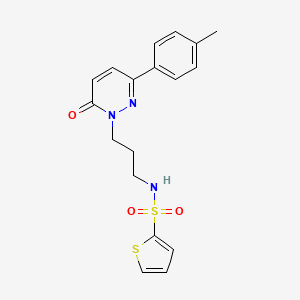

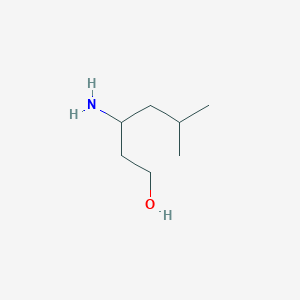

3-Amino-5-methylhexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Amino-5-methylhexan-1-ol is a molecule of interest in various research contexts due to its potential applications in different fields. While the provided papers do not directly discuss 3-Amino-5-methylhexan-1-ol, they do provide insights into related compounds and their synthesis, molecular structures, and chemical properties, which can be informative for a comprehensive analysis of 3-Amino-5-methylhexan-1-ol.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 3-Amino-5-methylhexan-1-ol might be synthesized. For instance, the enantioselective synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride, an inhibitor of metalloprotein aminopeptidases, was achieved from an enantiomerically pure 3-alkylglycerol, which was prepared by Grignard addition to cyclohexylideneglyceraldehyde followed by separation of epimeric product carbinols . This method highlights the use of Grignard reagents and chiral starting materials, which could be relevant for the synthesis of 3-Amino-5-methylhexan-1-ol.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-5-methylhexan-1-ol can be complex, as demonstrated by the Y-shaped structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (AOEMHA) . The structure was determined using single crystal X-ray diffraction, revealing dihedral angles that contribute to its Y-shape and potential as a nonlinear optical material. Such structural analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of 3-Amino-5-methylhexan-1-ol.

Chemical Reactions Analysis

The chemical reactivity and interactions of compounds can be assessed through various parameters and studies. For AOEMHA, reactivity parameters such as the frontier molecular orbital, molecular electrostatic surface potential, atomic charges, and Fukui function were estimated . Additionally, bond dissociation energy calculations for hydrogen and other single acyclic bonds were performed to assess degradation properties. These types of analyses are essential for predicting the chemical behavior of 3-Amino-5-methylhexan-1-ol in different environments and reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and interactions. For example, the nonlinear optical properties of AOEMHA were analyzed using the supermolecule approach at the DFT/CAM-B3LYP/aug-cc-pVTZ level, revealing significant third-order nonlinear susceptibility values . Such properties are important for applications in optical materials. The analysis of hydrogen bonding patterns, as seen in the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, also contributes to understanding the solid-state properties of a compound . These insights can be applied to predict the physical and chemical properties of 3-Amino-5-methylhexan-1-ol.

Aplicaciones Científicas De Investigación

Fluorescent Sensor Development

3-Amino-5-methylhexan-1-ol derivatives are utilized in the development of fluorescent sensors. For example, certain compounds have been designed for selective recognition of aluminum ions, showing "OFF-ON type" mode in the presence of Al3+ ions. Such sensors have applications in bacterial cell imaging and logic gate applications, as seen with specific derivatives used in imaging E.coli cells and representing INHIBIT logic gates in switching behavior (Yadav & Singh, 2018).

Pharmaceutical Synthesis

Derivatives of 3-Amino-5-methylhexan-1-ol play a crucial role in the synthesis of pharmaceutical compounds. For instance, specific analogs are key intermediates in the preparation of drugs like premafloxacin, an antibiotic for veterinary use. The synthesis process often involves multiple steps, including asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's versatility in pharmaceutical manufacturing (Fleck et al., 2003).

Antimalarial Drug Research

In antimalarial drug research, 3-Amino-5-methylhexan-1-ol derivatives have been explored. They are part of a series of compounds prepared from substituted phenyl analogs, displaying increasing antimalarial potency against Plasmodium berghei in mice. These derivatives also exhibit excellent activity against resistant strains of parasites, encouraging their clinical trial in human medicine (Werbel et al., 1986).

Antioxidative Defense Mechanisms

Compounds derived from 3-Amino-5-methylhexan-1-ol are also investigated for their antioxidative properties. For example, certain oxidized lipid/amino acid reaction products have shown significant protection against lipid peroxidation and protein damage in microsomal systems. This suggests that their formation might be an antioxidative defense mechanism, potentially delaying damage caused by reactive oxygen species (Zamora et al., 1997).

Immunomodulatory Effects

The immunomodulatory activity of 3-Amino-5-methylhexan-1-ol derivatives has been studied in vitro. These compounds stimulate the proliferation of lymphocytes and murine peritoneal macrophages, indicating potential use in immunotherapy or as functional drugs in treating immune-related conditions (Drynda et al., 2014).

Safety and Hazards

The safety information for “3-Amino-5-methylhexan-1-ol” indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Propiedades

IUPAC Name |

3-amino-5-methylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISULOSAJSWGBQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methylhexan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)